N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-13(23)20-15-4-8-17(9-5-15)29(26,27)21-11-10-19-18(21)28-12-14-2-6-16(7-3-14)22(24)25/h2-9H,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGAZOBTQDKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the 4-nitrophenylmethylsulfanyl intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium thiolate to form 4-nitrophenylmethylsulfanyl.
Synthesis of the dihydroimidazole ring: The intermediate is then reacted with ethylenediamine under acidic conditions to form the dihydroimidazole ring.
Formation of the sulfonylphenylacetamide moiety: The dihydroimidazole intermediate is further reacted with sulfonyl chloride and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogous Compounds
*Calculated based on analogous compounds and substituent contributions.
Key Observations:
Substituent Effects: The 4-nitrobenzyl group in the target compound introduces a strong electron-withdrawing nitro (-NO₂) group, which contrasts with the electron-neutral phenyl (-C₆H₅) in and the moderately electron-withdrawing chloro (-Cl) in .
Functional Group Interactions :
- All compounds share a sulfonyl bridge and acetamide group, which are critical for hydrogen bonding and interactions with biological targets. However, the nitro group in the target compound may enhance electrophilicity, affecting binding affinity in enzyme inhibition compared to the chloro or phenyl analogs .
Stability and Tautomerism :
- The imidazoline ring in these compounds can exhibit tautomerism. For instance, triazole-thione analogs (e.g., compounds in ) exist in equilibrium between thiol and thione forms, but the absence of νS-H bands in IR spectra confirms dominance of the thione tautomer. The nitro group in the target compound may stabilize the thione form further due to electron withdrawal .
Spectral and Analytical Data
- IR Spectroscopy: The target compound’s IR spectrum would show characteristic νC=S (~1247–1255 cm⁻¹) and νN-H (~3150–3414 cm⁻¹) bands, similar to analogs in . The nitro group would introduce additional νNO₂ bands (~1520–1350 cm⁻¹). Absence of νC=O in triazole derivatives (as in ) contrasts with the acetamide’s νC=O (~1663–1682 cm⁻¹) in the target compound.
- NMR and Mass Spectrometry: The ¹H-NMR of the target compound would feature aromatic protons from the nitrobenzyl group (~8.2 ppm for para-NO₂) and acetamide methyl (~2.1 ppm), distinct from the chloro analog’s aromatic protons (~7.4 ppm for Cl-substituted benzene) .
Biological Activity
N-(4-((2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H24N4O5S2
- Molecular Weight : 476.57 g/mol
- CAS Number : 868217-49-6
- IUPAC Name : this compound
The structure integrates an imidazole ring, a sulfonamide group, and a nitrobenzyl moiety, which are known to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This action is critical in therapeutic applications, particularly in conditions where enzyme overactivity is implicated.
- Signal Transduction Interference : It may disrupt cellular signaling pathways, leading to altered cellular responses that can affect cell proliferation and survival.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for treating various infections.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial against S. typhi | 50 | |
| Compound 2 | Antifungal against C. albicans | 250 | |
| Compound 3 | Antibacterial against E. coli | 25 |
These results indicate that derivatives of the compound possess significant antibacterial and antifungal activities, comparable or superior to standard antibiotics.
Anti-inflammatory and Anticancer Activities
Research indicates that this compound may also exhibit anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : The sulfonamide group is known for its ability to modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Potential : Compounds containing imidazole rings have been investigated for their anticancer activities due to their ability to induce apoptosis in cancer cells.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibits aldose reductase significantly more than standard inhibitors, suggesting its potential in managing diabetic complications .
- Antimicrobial Efficacy : Another study reported that derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Pharmacological Review : A comprehensive review highlighted the diverse biological activities of benzimidazole derivatives, including those similar to this compound .
Q & A
Q. Critical conditions :
- Temperature : Excess heat during sulfonation can lead to decomposition; maintain ≤0°C during reagent addition .
- pH : Basic conditions (pH 8–9) are optimal for thioether formation to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product with >95% purity .
Basic: What analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C22H21N4O5S2: 509.0952) .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .
Advanced: How can computational chemistry optimize reaction pathways or predict biological activity?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonation or coupling steps. Software like Gaussian or ORCA can predict optimal solvents/reagents .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing properties may enhance binding affinity to hydrophobic pockets .
- Machine Learning : Train models on existing imidazole-acetamide datasets to predict reaction yields or side products .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Compare protocols (e.g., cell lines, incubation times). For example, antimicrobial activity may vary between Gram-positive and Gram-negative bacteria due to membrane permeability differences .
- Structural analogs : The nitro group’s position (para vs. meta) significantly impacts efficacy. A meta-nitro analog showed 40% lower activity in kinase inhibition assays .
- Statistical Analysis : Apply ANOVA to evaluate intra-study variability or meta-analysis to reconcile cross-study results .
Basic: What biological targets are associated with structurally related N-acetamide derivatives?
Methodological Answer:
Common targets include:
- Enzymes : Tyrosine kinases (e.g., EGFR) and cytochrome P450 isoforms (e.g., CYP3A4) .
- Microbial targets : DNA gyrase in bacteria and lanosterol demethylase in fungi .
- Assays :
- In vitro : Fluorescence polarization for kinase inhibition.
- In silico : Molecular dynamics simulations to assess binding stability .
Advanced: How can reaction engineering improve scalability for multi-step synthesis?
Methodological Answer:
- Membrane Separation : Use nanofiltration to recover catalysts (e.g., palladium) in coupling steps, reducing waste .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor sulfonation in real-time .
- Flow Chemistry : Conduct thioether formation in a continuous-flow reactor to enhance heat transfer and reduce reaction time .
Advanced: Which experimental design strategies optimize synthesis parameters?
Methodological Answer:
- Factorial Design : Screen variables (temperature, molar ratio, solvent) using a 23 full-factorial design to identify critical factors .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously. For example, a central composite design revealed optimal conditions for acetamide coupling: 1.2 eq EDC, 24h reaction time, and 25°C .
- Robustness Testing : Vary pH (±0.5 units) and stirring rate (±50 rpm) to validate process stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
